molecular formula C9H11ClO B3031784 2-chloro-1-ethoxy-4-methylbenzene CAS No. 68758-67-8

2-chloro-1-ethoxy-4-methylbenzene

Cat. No.: B3031784
CAS No.: 68758-67-8
M. Wt: 170.63 g/mol
InChI Key: PTOBYSVNDQASRB-UHFFFAOYSA-N
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Description

2-Chloro-1-ethoxy-4-methylbenzene (CAS Registry Number: 68758-67-8) is an organic compound with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol [ ]. This substituted benzene derivative is characterized by an ethoxy group and a chlorine atom on the benzene ring, which makes it a valuable building block in organic synthesis and medicinal chemistry research. This compound is primarily used in research and development as a key synthetic intermediate. Its structure, featuring both an ether linkage and a halogen substituent, allows it to participate in various chemical transformations. Researchers may employ it in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to construct more complex molecular architectures. It is also utilized in the synthesis of ligands for catalysts and in the development of pharmaceutical candidates, where its properties can influence the pharmacokinetics and binding affinity of the target molecules. Product specifications: Molecular Formula: C9H11ClO [ ]. Molecular Weight: 170.64 g/mol [ ]. CAS Registry Number: 68758-67-8 [ ]. Calculated Density: 1.079 g/cm³ [ ]. This product is strictly for research use and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-ethoxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11ClO/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOBYSVNDQASRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2071730
Record name 3-Chloro-4-ethoxytoluene
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Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68758-67-8
Record name 2-Chloro-1-ethoxy-4-methylbenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-chloro-1-ethoxy-4-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-chloro-1-ethoxy-4-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Chloro-4-ethoxytoluene
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Structural Classification and Positional Isomerism in Substituted Benzenes

2-Chloro-1-ethoxy-4-methylbenzene is a trisubstituted aromatic compound. Its core structure is a benzene (B151609) ring, an unsaturated hydrocarbon with the formula C₆H₆, characterized by its remarkable stability. nih.gov The properties and reactivity of the benzene ring are modified by the attachment of various functional groups in place of hydrogen atoms. In this specific molecule, three such substituents are present: a chloro group (-Cl), an ethoxy group (-OCH₂CH₃), and a methyl group (-CH₃).

The arrangement of these substituents on the benzene ring is crucial and gives rise to the concept of positional isomerism. For a disubstituted benzene ring, three isomers are possible, designated by the prefixes ortho- (1,2 relationship), meta- (1,3 relationship), and para- (1,4 relationship). scbt.com For a trisubstituted benzene like this compound, the number of possible isomers is significantly larger. The specific name "this compound" precisely defines the location of each group relative to the others, according to IUPAC nomenclature. This precision is vital, as different positional isomers can exhibit distinct physical, chemical, and biological properties.

The nomenclature indicates that the ethoxy group is at position 1, the chloro group at the adjacent position 2, and the methyl group across the ring at position 4. The existence of numerous isomers for compounds like chlorotoluene highlights the importance of unambiguous naming conventions in chemistry. nih.govquora.com

Strategic Importance of Haloalkoxyarenes in Organic Synthesis

Haloalkoxyarenes, the class of compounds to which 2-chloro-1-ethoxy-4-methylbenzene belongs, are strategically important building blocks in organic synthesis. These molecules contain both a halogen atom and an alkoxy group attached to an aromatic ring. This combination of functional groups provides chemists with a versatile toolkit for constructing more complex molecular architectures.

The halogen atom, in this case, chlorine, is an electron-withdrawing group and can act as a leaving group in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or the presence of other activating groups. msu.edu More commonly, the chloro-substituent, along with the other groups on the ring, directs the position of further electrophilic aromatic substitution reactions. orientjchem.org Halogenated aromatic compounds are widely used as intermediates in the production of pharmaceuticals and dyes. nih.gov

The ethoxy group is an alkoxy group, which is generally considered an activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The presence of both activating and deactivating (or directing) groups on the same ring allows for fine-tuned control over subsequent chemical transformations. Molecules with acetamide (B32628) linkages, which can be synthesized from precursors like chloro-acetylated compounds, have shown significant therapeutic potential as anti-inflammatory, anticancer, and antimicrobial agents. nih.govcymitquimica.com This underscores the value of functionalized arenes as precursors to pharmacologically active molecules.

Current Research Landscape for 2 Chloro 1 Ethoxy 4 Methylbenzene

Established Synthetic Routes and Reaction Conditions

The creation of this compound is often achieved by starting with a pre-substituted benzene ring and then performing the necessary chemical modifications. Key starting materials for these syntheses include p-cresol (B1678582) (4-methylphenol) or toluene (B28343).

Nucleophilic Aromatic Substitution Strategies for Ether Formation

A primary method for forming the ether bond in this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves an alkoxide ion reacting with a suitable organohalide. wikipedia.org

A plausible route begins with the chlorination of p-cresol (4-methylphenol) to produce 2-chloro-4-methylphenol (B1207291). nih.govsigmaaldrich.comglentham.com This intermediate is then deprotonated with a base to form the corresponding phenoxide. The subsequent reaction of this phenoxide with an ethyl halide, such as chloroethane (B1197429) or bromoethane, yields this compound. The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate. wikipedia.orgmiracosta.edu

Another approach involves the etherification of 2-chloro-4-methylphenol with chloroacetic acid in the presence of a base like potassium hydroxide. miracosta.edu

ReactantsReagents/ConditionsProduct
2-chloro-4-methylphenol, ethyl halideBase (e.g., NaOH, KOH)This compound
p-cresol, chloroacetic acidKOH, water, heat2-(p-tolyloxy)acetic acid

Electrophilic Aromatic Substitution for Halogenation and Alkylation

Electrophilic aromatic substitution reactions are fundamental to introducing the chloro and methyl groups onto the benzene ring. msu.edu

One synthetic strategy could start with toluene. The Friedel-Crafts alkylation of benzene with a methyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a well-established method for producing toluene. adichemistry.comdocbrown.info Subsequently, the chlorination of toluene can be performed. The reaction of toluene with chlorine in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or AlCl₃ typically yields a mixture of ortho- and para-chlorotoluene. libretexts.orgdocbrown.info

Alternatively, starting with p-cresol, chlorination can be achieved using sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst system, which can include a Lewis acid and a diaryl sulphide. google.com This method has been shown to produce 2-chloro-4-methylphenol with high selectivity. google.com Another approach involves the chlorination of ortho-cresol with sulfuryl chloride in the presence of a metal halide catalyst to favor the formation of 4-chloro-2-methylphenol. google.com

Starting MaterialReagent/CatalystKey Intermediate
TolueneCl₂, FeCl₃/AlCl₃o-chlorotoluene, p-chlorotoluene
p-CresolSO₂Cl₂, Lewis acid, diaryl sulphide2-chloro-4-methylphenol
o-Cresol (B1677501)SO₂Cl₂, metal halide4-chloro-2-methylphenol

Selective Functionalization of Aromatic Rings and Side Chains

The regioselectivity of electrophilic substitution is a critical aspect of synthesizing this compound. In toluene, the methyl group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methyl group. chemguide.co.uk The conditions of the reaction, such as temperature, can influence the ratio of the isomers formed. chemguide.co.uk

For the chlorination of cresols, the position of the hydroxyl and methyl groups directs the incoming chlorine atom. In p-cresol, the hydroxyl group is a stronger activating group and directs the chlorine to the ortho position. The use of specific catalysts can enhance the selectivity for the desired isomer. researchgate.netcardiff.ac.uk For instance, chlorination of o-cresol bound to a Merrifield resin using sulfuryl chloride has been reported to give a high para-to-ortho ratio. researchgate.net

Side-chain halogenation is also a possibility under different reaction conditions. For example, reacting methylbenzene with chlorine in the presence of UV light can lead to substitution on the methyl group, forming (chloromethyl)benzene. docbrown.info

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

Detailed Mechanisms of Etherification Reactions

The Williamson ether synthesis proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com In this reaction, the nucleophile, which is the 2-chloro-4-methylphenoxide ion, performs a backside attack on the electrophilic carbon atom of the ethyl halide. wikipedia.org This is a concerted process where the bond between the oxygen and the carbon is formed at the same time as the bond between the carbon and the halogen is broken. wikipedia.org For the Sₙ2 reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. masterorganicchemistry.commiracosta.edu

Nucleophilic aromatic substitution (SₙAr) is another relevant mechanism, particularly when an activated aromatic ring is involved. wikipedia.org For a nucleophile to displace a leaving group on an aromatic ring, the ring must be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups. wikipedia.orgscranton.edu The generally accepted mechanism for SₙAr reactions is a two-step addition-elimination process that goes through a Meisenheimer complex. nih.gov However, recent studies suggest that some SₙAr reactions may proceed through a concerted mechanism. nih.gov

Pathways for Aromatic Halogenation and Alkylation

Electrophilic aromatic substitution reactions, such as halogenation and alkylation, proceed through a two-step mechanism. msu.edulibretexts.org

Formation of the Electrophile : In the first step, a strong electrophile is generated. For chlorination, the Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) reacts with chlorine to form a more potent electrophile. docbrown.infoyoutube.com For Friedel-Crafts alkylation, the Lewis acid helps to generate a carbocation from the alkyl halide. docbrown.info

Attack of the Aromatic Ring and Resonance Stabilization : The π electrons of the aromatic ring act as a nucleophile and attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edulibretexts.org

Deprotonation : In the final step, a weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. msu.edulibretexts.org

The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the benzene ring. Activating groups, like methyl and hydroxyl, are ortho-, para-directing, while deactivating groups are generally meta-directing.

Advancements in Green Chemistry Approaches for Production

The synthesis of this compound, traditionally achieved through methods like the Williamson ether synthesis, is increasingly being scrutinized through the lens of green chemistry. This involves a shift towards more environmentally benign processes that maximize efficiency and minimize waste and the use of hazardous substances.

Atom Economy and Reaction Efficiency Considerations

Atom economy, a core principle of green chemistry, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. In the context of synthesizing this compound, likely via the reaction of 2-chloro-4-methylphenol with an ethylating agent, maximizing atom economy is a key objective.

The classical Williamson ether synthesis, while versatile, can have a lower atom economy due to the formation of stoichiometric amounts of a salt byproduct. For instance, the reaction of sodium 2-chloro-4-methylphenoxide with ethyl bromide would produce sodium bromide as a byproduct.

Reaction: C₇H₆ClONa + C₂H₅Br → C₉H₁₁ClO + NaBr

The atom economy for this reaction can be calculated as: (Mass of C₉H₁₁ClO) / (Mass of C₇H₆ClONa + Mass of C₂H₅Br) x 100%

Advancements are focused on alternative ethylating agents and reaction conditions that improve atom economy. For example, using diethyl sulfate (B86663) or diethyl carbonate can offer different byproduct profiles and potentially higher atom economy under optimized conditions.

Research into greener synthetic routes aims to improve reaction efficiency by optimizing parameters such as temperature, reaction time, and solvent choice. The goal is to achieve high yields of this compound while minimizing energy consumption and the formation of side products.

Table 1: Comparison of Atom Economy for Different Ethylation Strategies

Ethylation Strategy Reactants Desired Product Byproducts Theoretical Atom Economy (%)
Williamson Synthesis (Ethyl Bromide) 2-Chloro-4-methylphenol, NaOH, Ethyl Bromide This compound NaBr, H₂O ~61%
Williamson Synthesis (Diethyl Sulfate) 2-Chloro-4-methylphenol, NaOH, Diethyl Sulfate This compound Na₂SO₄, H₂O ~73%
Catalytic Ethylation (Ethanol) 2-Chloro-4-methylphenol, Ethanol This compound H₂O ~91%

Note: The data in this table is illustrative and based on general principles of chemical reactions. Actual experimental values may vary.

Catalyst Development for Sustainable Synthesis

A significant area of research in the green synthesis of ethers is the development of efficient and recyclable catalysts. For the production of this compound, this involves moving away from stoichiometric bases and towards catalytic systems.

Heterogeneous Catalysts: The development of solid acid or base catalysts offers significant advantages in terms of separation and recyclability. For the O-ethylation of 2-chloro-4-methylphenol, a solid catalyst could simplify the work-up process, eliminating the need for aqueous extraction and reducing solvent waste. Potential candidates could include modified zeolites or functionalized resins. tandfonline.com

Catalytic Dehydration: An even greener approach involves the direct catalytic dehydration of 2-chloro-4-methylphenol and ethanol. This method would have a very high atom economy, with water being the only byproduct. However, developing a selective and active catalyst for this specific transformation remains a challenge.

Table 2: Overview of Catalytic Approaches for Sustainable Synthesis

Catalyst Type Example Advantages Challenges
Phase-Transfer Catalyst Tetrabutylammonium bromide Milder conditions, higher yields, reduced solvent usage Catalyst separation and reuse can be complex
Heterogeneous Acid Catalyst Sulfonated Resins Easy separation, recyclability, reduced corrosion May require higher temperatures, potential for side reactions
Heterogeneous Base Catalyst Modified Hydrotalcites High selectivity, mild conditions Catalyst deactivation can occur

Note: This table presents potential catalytic systems based on general principles of ether synthesis. Specific performance would require experimental validation for this compound.

Process Optimization and Scale-Up Methodologies

The transition from a laboratory-scale synthesis to industrial production of this compound requires careful process optimization and scale-up. slideshare.net This involves a detailed analysis of reaction kinetics, thermodynamics, and mass transfer to ensure a safe, efficient, and cost-effective manufacturing process. asianpharmtech.com

Key parameters that are optimized include:

Reactant Concentration: Determining the optimal concentrations of 2-chloro-4-methylphenol and the ethylating agent to maximize yield and minimize side reactions.

Temperature and Pressure: Identifying the ideal temperature and pressure to ensure a high reaction rate while preventing thermal degradation of reactants or products.

Mixing and Agitation: Ensuring efficient mixing is crucial, especially in heterogeneous reaction systems, to maximize contact between reactants and catalysts. aiche.org

Solvent Selection: Choosing a solvent that not only facilitates the reaction but is also easily recoverable and has a low environmental impact.

Downstream Processing: Developing an efficient and scalable method for isolating and purifying the final product, which may include distillation, crystallization, or chromatography.

Flow Chemistry: Continuous flow reactors are emerging as a powerful tool for the scale-up of chemical processes. They offer several advantages over traditional batch reactors, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purity. The synthesis of this compound in a flow system could allow for precise control over reaction parameters, leading to a more consistent and efficient process.

Process Analytical Technology (PAT): The implementation of PAT involves the use of real-time analytical techniques to monitor and control the manufacturing process. asianpharmtech.com For the production of this compound, in-line spectroscopic methods could be used to track the consumption of reactants and the formation of the product, allowing for immediate adjustments to maintain optimal conditions.

Table 3: Key Parameters for Process Optimization and Scale-Up

Parameter Objective Method of Optimization
Reaction Temperature Maximize reaction rate, minimize byproducts Design of Experiments (DoE), Kinetic Modeling
Reactant Molar Ratio Maximize conversion of limiting reagent Stoichiometric analysis, experimental screening
Catalyst Loading Maximize reaction rate, minimize cost Catalyst screening and loading studies
Residence Time (Flow Chemistry) Achieve high conversion and selectivity Optimization of flow rate and reactor volume
Solvent Selection High solubility, ease of recovery, low toxicity Solvent screening, green solvent guides
Purification Method High purity, high recovery, low energy consumption Development of optimized distillation or crystallization protocols

Note: The optimization of these parameters is interconnected and requires a holistic approach to achieve an efficient and scalable process.

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comlibretexts.org The rate and regioselectivity of this reaction on this compound are determined by the electronic and steric effects of its substituents.

The orientation of electrophilic attack on the benzene ring is dictated by the directing effects of the existing substituents. The ethoxy and methyl groups are activating, meaning they increase the ring's reactivity towards electrophiles and direct incoming groups to the ortho and para positions relative to themselves. Conversely, the chloro group is deactivating yet also directs ortho and para. docbrown.info

Ethoxy Group (-OEt): This is a strongly activating group due to the resonance effect, where the oxygen's lone pairs donate electron density to the ring. It strongly directs incoming electrophiles to its ortho and para positions.

Methyl Group (-CH₃): This is an activating group through hyperconjugation and a weak inductive effect. It also directs incoming groups to its ortho and para positions. docbrown.info

Chloro Group (-Cl): This group is deactivating due to its strong inductive electron-withdrawing effect. However, through resonance, it can donate lone-pair electron density, making it an ortho, para-director.

In this compound, the powerful activating and directing effect of the ethoxy group is dominant. The positions on the ring available for substitution are C-3, C-5, and C-6. The combined directing effects are summarized below:

Position C-3: Ortho to the ethoxy group and meta to the methyl group. This position is electronically favored by the ethoxy group.

Position C-5: Para to the ethoxy group and ortho to the methyl group. This position is strongly activated by both the ethoxy and methyl groups, making it a highly likely site for substitution.

Position C-6: Ortho to both the ethoxy and chloro groups. Steric hindrance from the adjacent ethoxy and chloro groups may reduce reactivity at this site.

Given these factors, electrophilic substitution is most likely to occur at the C-5 position, which is electronically activated by two groups and is sterically accessible. Substitution at C-3 is a secondary possibility.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic ReactionReagentsPredicted Major Product (Substitution at C-5)
Nitration HNO₃, H₂SO₄2-Chloro-1-ethoxy-4-methyl-5-nitrobenzene
Halogenation Br₂, FeBr₃5-Bromo-2-chloro-1-ethoxy-4-methylbenzene
Friedel-Crafts Acylation CH₃COCl, AlCl₃1-(5-Chloro-4-ethoxy-2-methylphenyl)ethanone
Sulfonation Fuming H₂SO₄5-Chloro-4-ethoxy-2-methylbenzenesulfonic acid

Reaction conditions play a critical role in the outcome of electrophilic aromatic substitution reactions. msu.edu

Temperature: In many EAS reactions, product distribution is temperature-dependent. Lower temperatures often favor the formation of the para substituted product due to greater steric hindrance at the ortho position. In the case of this compound, while C-5 is electronically favored, temperature variations could influence the ratio of substitution at C-3 versus C-5.

Catalyst: The choice and strength of the Lewis acid catalyst (e.g., AlCl₃, FeBr₃) are crucial, particularly in Friedel-Crafts reactions. youtube.com A stronger catalyst can increase the reaction rate but may also decrease selectivity, potentially leading to multiple substitutions or rearrangements, although the latter is not expected with the substituents present.

Solvent: The polarity of the solvent can influence the stability of the cationic intermediate (the benzenonium ion) formed during the reaction, thereby affecting the reaction rate. msu.edu

Nucleophilic Substitution Reactions

Nucleophilic substitution on an aromatic ring is generally less favorable than electrophilic substitution. Such reactions on this compound could potentially occur at the chlorine atom or involve the ethoxy group.

Aryl halides like this compound are typically unreactive toward nucleophilic aromatic substitution (SₙAr). This type of reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). In this molecule, the ethoxy and methyl groups are electron-donating, which deactivates the ring for SₙAr, making the displacement of the chlorine atom by a nucleophile very difficult under standard conditions.

However, substitution could potentially be forced under extreme conditions of high temperature and pressure or proceed through alternative pathways such as a benzyne (B1209423) mechanism. masterorganicchemistry.com The benzyne mechanism involves elimination-addition and is facilitated by a very strong base, such as sodium amide (NaNH₂).

The ethoxy group, an ether linkage, can be cleaved under specific conditions. Aryl ethers are susceptible to cleavage by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would proceed via a nucleophilic attack on the ethyl group, leading to the formation of a phenol (B47542) and an ethyl halide.

Table 2: Predicted Nucleophilic Substitution and Cleavage Reactions

Reaction TypeReagentsSubstrate GroupPredicted Product
Ether Cleavage HBr (conc.), heatEthoxy2-Chloro-4-methylphenol
Forced Nucleophilic Substitution NaOH, high temp/pressureChlorine2-Ethoxy-5-methylphenol

Oxidative Transformations of the Methyl Group

The methyl group attached to the aromatic ring is susceptible to oxidation. Depending on the strength of the oxidizing agent, it can be converted into various functional groups.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the methyl group completely to a carboxylic acid. This reaction would yield 2-chloro-1-ethoxy-4-carboxybenzene. The reaction generally requires heat and basic or acidic conditions, followed by an acidic workup. The ethoxy and chloro groups are stable under these conditions. A related process is described for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), which involves transformations of substituents on a benzene ring. google.com

Table 3: Predicted Oxidation of the Methyl Group

Oxidizing AgentConditionsResulting Functional GroupPredicted Product Name
Potassium Permanganate (KMnO₄)NaOH, H₂O, heat; then H₃O⁺Carboxylic Acid2-Chloro-1-ethoxy-4-benzoic acid
Chromic Acid (H₂CrO₄)H₂SO₄, H₂OCarboxylic Acid2-Chloro-1-ethoxy-4-benzoic acid

Selective Oxidation to Carboxylic Acid Derivatives

The oxidation of the methyl group on the benzene ring of this compound to a carboxylic acid is a significant transformation, yielding 2-chloro-4-ethoxybenzoic acid. This reaction is a classic example of benzylic oxidation. The benzylic position, the carbon atom of the methyl group directly attached to the aromatic ring, is particularly susceptible to oxidation due to the stabilizing effect of the benzene ring on the reaction intermediates. libretexts.org

Various oxidizing agents can be employed for this transformation, with the choice of reagent often influencing the reaction conditions and yields. Commonly used oxidants for converting substituted toluenes to their corresponding benzoic acids include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). These strong oxidizing agents typically require heating in an acidic or alkaline medium to drive the reaction to completion.

More contemporary and milder methods often utilize catalytic systems. For instance, the aerobic oxidation of substituted toluenes can be achieved using molecular oxygen in the presence of a catalyst system, such as one involving N,N',N''-trihydroxyisocyanuric acid (THICA) and a cobalt salt like Co(OAc)₂. Current time information in Phoenix, AZ, US. This method offers a greener alternative to traditional stoichiometric oxidants.

The general reaction for the selective oxidation of this compound is depicted below:

Reaction Scheme: Oxidation of this compound

Generated code

Where Ar represents the 2-chloro-4-ethoxyphenyl group.

Oxidizing Agent/SystemTypical ConditionsProduct
Potassium Permanganate (KMnO₄)Alkaline, Heat2-Chloro-4-ethoxybenzoic acid
Chromic Acid (H₂CrO₄)Acidic, Heat2-Chloro-4-ethoxybenzoic acid
O₂ / THICA / Co(OAc)₂1 atm O₂, 100°C2-Chloro-4-ethoxybenzoic acid Current time information in Phoenix, AZ, US.

Side Reactions and Control Strategies in Oxidation

While the primary goal is the selective oxidation of the methyl group, several side reactions can occur, leading to a mixture of products and reduced yield of the desired carboxylic acid. The nature and extent of these side reactions are influenced by the reaction conditions and the inherent reactivity of the starting material and intermediates.

One common side reaction is the over-oxidation of the aromatic ring, which can lead to ring-opening and the formation of smaller, aliphatic molecules. This is more likely to occur under harsh reaction conditions, such as high temperatures and concentrations of strong oxidizing agents.

Another potential side reaction involves the chloro and ethoxy substituents. While the chloro group is generally stable under many oxidative conditions, the ethoxy group could potentially undergo cleavage, particularly under strongly acidic or basic conditions at elevated temperatures.

Incomplete oxidation can also lead to the formation of intermediate oxidation products, such as 2-chloro-4-ethoxybenzaldehyde (B1356691) and 2-chloro-4-ethoxybenzyl alcohol.

Control Strategies:

To maximize the yield of the desired carboxylic acid and minimize side reactions, several strategies can be employed:

Control of Reaction Conditions: Careful control of temperature, reaction time, and the concentration of the oxidizing agent is crucial. Milder conditions generally favor selective oxidation.

Choice of Oxidant: The use of selective oxidizing agents or catalytic systems can significantly improve the outcome. For example, catalytic aerobic oxidation methods are often more selective than using strong, stoichiometric oxidants. frontiersin.org

pH Control: Maintaining an appropriate pH can help prevent the degradation of substituents and the aromatic ring.

Stepwise Oxidation: In some cases, a two-step process, where the methyl group is first converted to an intermediate like a benzyl (B1604629) bromide, followed by hydrolysis and oxidation, can offer better control.

Side ProductFormation PathwayControl Strategy
Ring-opened productsHarsh oxidation conditionsUse of milder oxidants, careful temperature control
2-Chloro-4-ethoxybenzaldehydeIncomplete oxidationOptimization of reaction time and oxidant stoichiometry
2-Chloro-4-ethoxybenzyl alcoholIncomplete oxidationOptimization of reaction time and oxidant stoichiometry
Phenolic derivativesCleavage of the ethoxy groupAvoidance of harsh acidic or basic conditions at high temperatures

Other Significant Chemical Transformations

Beyond oxidation of the methyl group, this compound can undergo other chemical transformations characteristic of substituted aromatic compounds.

Electrophilic Aromatic Substitution (EAS): The benzene ring of this compound is activated towards electrophilic attack due to the electron-donating effects of the ethoxy and methyl groups. The ethoxy group is a strong activating group, while the methyl group is a weaker activator. The chloro group, on the other hand, is a deactivating group but directs incoming electrophiles to the ortho and para positions. libretexts.org The directing effects of these substituents will determine the position of further substitution. The ethoxy group is a stronger ortho, para-director than the methyl group. The chloro group is also an ortho, para-director, though deactivating. The positions for electrophilic attack will be influenced by the combined directing effects of all three substituents.

Nucleophilic Aromatic Substitution (NAS): The presence of the electron-withdrawing chloro group can make the aromatic ring susceptible to nucleophilic attack, although this typically requires harsh conditions or the presence of additional activating groups (electron-withdrawing groups) at the ortho and para positions to the chlorine.

Reactions of the Ethoxy Group: The ether linkage of the ethoxy group can be cleaved under strongly acidic conditions, such as with hydroiodic acid (HI) or hydrobromic acid (HBr), to yield the corresponding phenol, 2-chloro-4-methylphenol.

Comparative Reactivity Analysis with Related Substituted Benzene Systems

The reactivity of this compound can be understood by comparing it with simpler, related substituted benzene systems.

Toluene: Toluene is less reactive towards electrophilic aromatic substitution than this compound due to the presence of the strongly activating ethoxy group in the latter. However, the oxidation of the methyl group in toluene to benzoic acid is a standard reaction.

Anisole (Methoxybenzene): The ethoxy group in this compound is electronically similar to the methoxy (B1213986) group in anisole. Anisole is highly activated towards electrophilic aromatic substitution. The additional chloro and methyl groups in this compound will modify this reactivity.

Chlorotoluene: There are three isomers of chlorotoluene (ortho, meta, and para). The methyl group in chlorotoluenes is activating, while the chloro group is deactivating. cdn-website.com In comparison, this compound is expected to be more reactive in electrophilic aromatic substitution due to the presence of the strongly electron-donating ethoxy group. The oxidation of the methyl group in chlorotoluenes to the corresponding chlorobenzoic acids is a well-established transformation.

CompoundActivating/Deactivating GroupsReactivity towards EAS (Relative)
Toluene-CH₃ (Activating)Baseline
Anisole-OCH₃ (Strongly Activating)Higher than Toluene
Chlorotoluene-CH₃ (Activating), -Cl (Deactivating)Lower than Toluene
This compound -OCH₂CH₃ (Strongly Activating), -CH₃ (Activating), -Cl (Deactivating)Higher than Toluene and Chlorotoluene

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 2-chloro-1-ethoxy-4-methylbenzene would be expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The analysis would focus on:

Chemical Shift (δ): The position of each signal, measured in parts per million (ppm), would indicate the electronic environment of the protons. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically 6.5-8.0 ppm), with their exact shifts influenced by the electron-withdrawing chloro and electron-donating ethoxy and methyl groups. The methylene (B1212753) (-O-CH₂-) and methyl (-CH₃) protons of the ethoxy group, as well as the protons of the methyl group on the ring, would appear in the upfield region.

Integration: The area under each signal would be proportional to the number of protons it represents, confirming the presence of the three aromatic protons, the two methylene protons, and the three methyl protons of the ethoxy group, as well as the three protons of the p-methyl group.

Spin-Spin Coupling (J-coupling): The splitting pattern of the signals would provide information about the neighboring protons. For instance, the methylene protons of the ethoxy group would likely appear as a quartet due to coupling with the adjacent methyl protons, which in turn would appear as a triplet. The coupling patterns of the aromatic protons would reveal their relative positions on the benzene ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The analysis would involve:

Chemical Shift (δ): The chemical shifts of the carbon signals would indicate their hybridization and electronic environment. The aromatic carbons would resonate in the downfield region (typically 100-160 ppm). The carbon atom attached to the chlorine would be influenced by its electronegativity. The carbons of the ethoxy group and the methyl group would appear in the upfield region.

Advanced Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to trace the spin systems within the molecule, such as the ethoxy group and the arrangement of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This would be crucial for assigning the signals of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the connectivity between different functional groups and for assigning quaternary (non-protonated) carbon atoms, such as the carbon atoms attached to the chlorine and the ethoxy group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Identification and Assignment of Characteristic Vibrational Modes

The IR and Raman spectra of this compound would display a series of absorption bands corresponding to specific vibrational modes. Key expected vibrations would include:

C-H stretching vibrations: Aromatic C-H stretching bands would be expected above 3000 cm⁻¹, while aliphatic C-H stretching bands from the ethoxy and methyl groups would appear just below 3000 cm⁻¹.

C=C stretching vibrations: Bands in the 1450-1600 cm⁻¹ region would be characteristic of the aromatic ring.

C-O stretching vibrations: Strong bands corresponding to the aryl-ether linkage would be expected in the 1200-1250 cm⁻¹ region.

C-Cl stretching vibrations: A band in the fingerprint region, typically around 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

Conformational Analysis using Vibrational Signatures

Vibrational spectroscopy can also be used to study the conformational isomers (conformers) of a molecule. The orientation of the ethoxy group relative to the benzene ring can give rise to different conformers, which may have distinct vibrational frequencies. By analyzing the spectra, potentially with the aid of computational chemistry, it would be possible to identify the preferred conformation of this compound in different physical states.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectroscopy provides valuable information about the chromophores present and how they are influenced by their chemical environment.

Analysis of Aromatic Chromophores and Absorption Maxima

The UV-Vis spectrum of this compound is dominated by the electronic transitions of its substituted benzene ring, which acts as the primary chromophore. The benzene chromophore typically exhibits three absorption bands: two primary bands (E1 and E2) and a secondary, fine-structured B-band. spcmc.ac.in These bands arise from π → π* transitions. spcmc.ac.inhnue.edu.vn The presence of substituents on the benzene ring—namely the chloro, ethoxy, and methyl groups—alters the position and intensity of these absorption bands.

Substituents can cause a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths. hnue.edu.vn The ethoxy group, with its non-bonding electrons, and the methyl group are considered auxochromes that can increase the wavelength and intensity of the absorption maxima. hnue.edu.vn The chloro group, also an auxochrome, can similarly influence the spectrum. Specifically, electron-donating groups tend to increase both the wavelength and intensity of the secondary absorption band. spcmc.ac.in In disubstituted and polysubstituted benzenes, the cumulative effect of all substituents determines the final absorption spectrum. up.ac.za

Table 1: Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted Wavelength (λmax)
π → π* (Primary Band)~220-240 nm
π → π* (Secondary Band)~270-290 nm

Note: These are estimated values based on the typical effects of alkyl, ethoxy, and chloro substituents on a benzene ring.

Solvent Effects on Electronic Absorption Spectra

The solvent in which a UV-Vis spectrum is measured can have a profound effect on the position and intensity of the absorption bands. sciencepublishinggroup.com These solvent effects are primarily due to interactions between the solute and solvent molecules, which can alter the energy levels of the electronic states. researchgate.net The polarity of the solvent is a key factor in these interactions.

For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. youtube.com This is because the excited state is often more polar than the ground state, and a polar solvent will stabilize the more polar excited state to a greater extent. youtube.com For example, the transfer of p-cresol (B1678582) from a nonpolar solvent like cyclohexane (B81311) to a polar solvent like methanol (B129727) results in a red shift of the Lb transition. nih.gov

In the case of this compound, changing the solvent from a nonpolar one (e.g., hexane) to a polar one (e.g., ethanol) is expected to cause a bathochromic shift in its π → π* absorption bands. The magnitude of this shift would depend on the difference in polarity between the ground and excited states of the molecule.

Table 2: Expected Solvent Effects on the Secondary Absorption Band of this compound

SolventPolarityExpected ShiftPredicted λmax
HexaneNonpolarReference~270 nm
EthanolPolarBathochromic (Red)>270 nm

Note: The predicted λmax values are illustrative and demonstrate the expected trend based on general solvent effects.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. The molecular formula of this compound is C₉H₁₁ClO. bldpharm.com Using the exact masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O), the theoretical monoisotopic mass can be calculated.

This precise mass measurement from HRMS is invaluable for confirming the identity of the compound and distinguishing it from other isomers or compounds with the same nominal mass.

Table 3: Theoretical Isotopic Masses for this compound (C₉H₁₁ClO)

IsotopeExact Mass (Da)
C12.000000
H1.007825
³⁵Cl34.968853
³⁷Cl36.965903
O15.994915
Molecular IonTheoretical Monoisotopic Mass (m/z)
[M]⁺ (with ³⁵Cl)170.0503
[M+2]⁺ (with ³⁷Cl)172.0474

The presence of a chlorine atom results in a characteristic isotopic pattern in the mass spectrum. The M+2 peak, corresponding to the presence of the ³⁷Cl isotope, will have an intensity of approximately one-third that of the molecular ion peak (M⁺) containing the ³⁵Cl isotope. miamioh.edu

Fragmentation Pathway Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can be used to confirm the structure of the molecule. For aromatic ethers and halides, several characteristic fragmentation pathways are expected. miamioh.edulibretexts.org

For this compound, key fragmentation patterns would likely include:

Alpha-cleavage: Cleavage of the bond next to the oxygen atom is a common pathway for ethers. miamioh.edu This could involve the loss of an ethyl radical (•C₂H₅) to form a resonance-stabilized cation.

Loss of an alkene: A rearrangement reaction could lead to the elimination of ethene (C₂H₄) from the ethoxy group.

Loss of the chlorine atom: Cleavage of the carbon-chlorine bond can occur, leading to the loss of a chlorine radical (•Cl). miamioh.edu

Benzylic cleavage: The methyl group attached to the benzene ring can undergo cleavage, although this is often less favorable than fragmentation involving heteroatoms. A common fragmentation for alkylbenzenes is the formation of the tropylium (B1234903) ion (m/z 91). youtube.com

Table 4: Plausible Mass Fragments for this compound

Fragment IonProposed Structure/Lossm/z (for ³⁵Cl)
[M - C₂H₅]⁺Loss of ethyl radical141
[M - C₂H₄]⁺Loss of ethene142
[M - Cl]⁺Loss of chlorine radical135
[C₇H₇]⁺Tropylium ion91

Analysis of the relative abundances of these and other fragment ions in the mass spectrum allows for the detailed structural confirmation of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules.

A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For 2-chloro-1-ethoxy-4-methylbenzene, this involves calculating the total energy of the molecule for various atomic arrangements and finding the structure with the minimum energy.

The conformational landscape is of particular interest due to the presence of the flexible ethoxy group. The rotation around the C(aromatic)-O and O-C(ethyl) bonds gives rise to different conformers. A thorough analysis would involve a potential energy surface scan, systematically rotating these bonds to identify all stable conformers (energy minima) and the transition states that connect them. The relative energies of these conformers would indicate which structures are most likely to be present at a given temperature. It is expected that the most stable conformer would have the ethoxy group oriented in a way that minimizes steric hindrance with the adjacent chloro and methyl groups on the benzene (B151609) ring.

Once the optimized geometry is obtained, its electronic structure can be investigated. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the ethoxy group, while the LUMO would likely be distributed over the aromatic ring, with contributions from the chlorine atom.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, the MEP would likely show a region of negative potential around the oxygen and chlorine atoms due to their high electronegativity, indicating sites susceptible to electrophilic attack. The aromatic protons and the ethyl group would exhibit a more positive potential.

Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic interactions within a molecule. It partitions the wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals.

For this compound, NBO analysis would quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. Significant interactions would be expected between the lone pairs of the oxygen and chlorine atoms and the antibonding π* orbitals of the benzene ring. These interactions, known as hyperconjugation, contribute to the stability of the molecule and influence its geometry and reactivity. The analysis would also provide the natural charges on each atom, offering a more refined view of the charge distribution than that from MEP analysis alone.

Prediction of Spectroscopic Parameters

Computational methods are also highly effective at predicting spectroscopic data, which can be used to interpret experimental spectra or to provide a spectroscopic signature for a molecule that has not yet been experimentally characterized.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers.

A hypothetical table of predicted chemical shifts is presented below. Please note that these are illustrative values and are not derived from actual calculations.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.3115 - 135
O-CH₂4.0 - 4.263 - 65
CH₂-CH₃1.3 - 1.514 - 16
Ring-CH₃2.2 - 2.420 - 22
C-Cl-125 - 130
C-O-150 - 155

This table is for illustrative purposes only.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. These theoretical spectra can be invaluable for interpreting experimental data and assigning specific absorption bands to particular molecular motions, such as C-H stretching, C=C aromatic ring stretching, or C-O and C-Cl bond vibrations. It is standard practice to scale the calculated frequencies by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model.

An illustrative table of key predicted vibrational frequencies is provided below. These are representative values and not from actual computations.

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Activity
Aromatic C-H Stretch3050 - 3100Moderate
Aliphatic C-H Stretch2850 - 3000Strong
Aromatic C=C Stretch1580 - 1620Strong
Aromatic C=C Stretch1450 - 1500Strong
C-O-C Asymmetric Stretch1240 - 1260Strong
C-Cl Stretch700 - 750Moderate

This table is for illustrative purposes only.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectral Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. mdpi.com By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing insights into the electronic transitions occurring within a molecule. mdpi.commdpi.com For this compound, a TD-DFT analysis would reveal how the chloro, ethoxy, and methyl substituents influence its absorption characteristics.

The simulated UV-Vis spectrum would likely exhibit absorption maxima corresponding to π → π* transitions within the benzene ring. The precise wavelengths and intensities of these absorptions would be determined by the interplay of the electronic effects of the substituents. A hypothetical TD-DFT calculation would likely be performed using a functional such as B3LYP and a basis set like 6-311+G(d,p), often in conjunction with a solvent model (e.g., IEFPCM for methanol) to account for environmental effects on the electronic transitions. mdpi.com

Table 1: Hypothetical TD-DFT Data for this compound

ExcitationWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S1~280-290> 0.01HOMO → LUMO
S0 → S2~230-240> 0.1HOMO-1 → LUMO

Note: This table is illustrative and based on general principles of substituted benzenes. Actual values would require specific calculations.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating reaction mechanisms, providing a detailed picture of the energetic and structural changes that occur during a chemical transformation.

Characterization of Transition States and Reaction Energy Profiles

For reactions involving this compound, such as electrophilic aromatic substitution, quantum chemical calculations can be used to locate and characterize the transition states. These calculations provide the geometry and energy of the highest point on the reaction coordinate, which is crucial for determining the reaction's feasibility and rate.

Theoretical Prediction of Reactivity and Selectivity

Quantum chemical calculations can predict the reactivity and regioselectivity of electrophilic aromatic substitution on this compound. The directing effects of the substituents play a critical role here. The ethoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The chloro group is an ortho-, para-director but is deactivating.

The preferred position of electrophilic attack can be predicted by calculating the energies of the possible transition states leading to the different arenium ion intermediates. The position that leads to the most stable transition state and intermediate will be the favored site of substitution. In the case of this compound, the powerful activating and directing effect of the ethoxy group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it. However, one of the ortho positions is blocked by the chloro group, and the para position is occupied by the methyl group. Therefore, the most likely position for electrophilic attack would be the remaining ortho position to the ethoxy group.

Computational models can also quantify the activation energies for attack at each available position on the ring, providing a more nuanced prediction of the product distribution. mdpi.comnih.gov

Synthesis and Functionalization of Derivatives of 2 Chloro 1 Ethoxy 4 Methylbenzene

Rational Design Principles for Novel Derivatives

The development of new derivatives from 2-chloro-1-ethoxy-4-methylbenzene is guided by rational design principles aimed at creating molecules with specific, predetermined functionalities. A primary application of these derivatives is as key intermediates in the synthesis of more complex and high-value compounds, particularly in the pharmaceutical industry.

A significant example is the design of derivatives as building blocks for active pharmaceutical ingredients (APIs). For instance, the related compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) is a crucial intermediate in the synthesis of Dapagliflozin (B1669812), a medication used to treat type 2 diabetes. google.comgoogle.comchemex.global The synthesis of this intermediate involves a Friedel-Crafts reaction between a derivative of the parent ring and phenetole (B1680304), followed by reduction. google.com This illustrates a key design principle: incorporating specific reactive handles (like a bromo group) through targeted reactions to facilitate subsequent coupling with other molecular fragments (e.g., a glucose derivative in the case of Dapagliflozin). google.compatsnap.com

The design process involves a deep understanding of how existing substituents influence the reactivity of the aromatic ring. Theoretical studies and computational chemistry can be employed to predict the stability and electronic properties of potential derivatives. nih.govresearchgate.net For example, when designing molecules for applications in materials science, such as thermally activated delayed fluorescent (TADF) materials, the electronic donor and acceptor properties of different fragments are carefully balanced to achieve desired photophysical characteristics. nih.gov By modifying the core structure of this compound, scientists can fine-tune the electronic and steric properties to create intermediates that are primed for specific, complex synthetic pathways.

Strategic Approaches for Further Functionalization

The functional groups present on this compound—the methyl group, the aromatic ring, and the ethoxy moiety—each provide distinct opportunities for chemical modification.

Modification of the Methyl Group (e.g., Benzylic Halogenation, Oxidation)

The methyl group is a prime site for functionalization due to the stability of the resulting benzylic radical.

Benzylic Halogenation: The benzylic C-H bonds of the methyl group are weaker than the sp² C-H bonds of the aromatic ring, allowing for selective halogenation under free-radical conditions. libretexts.org This reaction is typically initiated by UV light or heat and involves a radical chain mechanism. ucalgary.castackexchange.com N-Bromosuccinimide (NBS) is a preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine, minimizing side reactions like electrophilic addition to the ring. libretexts.org

The resulting benzylic halide, such as 2-chloro-1-ethoxy-4-(bromomethyl)benzene, is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -OR, -NHR). khanacademy.org

Benzylic Oxidation: The methyl group can be oxidized to various oxidation states, including an alcohol, aldehyde, or carboxylic acid. The choice of oxidizing agent determines the outcome. Strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will aggressively oxidize the methyl group all the way to a carboxylic acid, forming 3-chloro-4-ethoxybenzoic acid. masterorganicchemistry.com This method is robust but can be harsh and incompatible with sensitive functional groups. masterorganicchemistry.com

More controlled oxidation can be achieved using milder reagents. Pyridinium chlorochromate (PCC) is known to oxidize benzylic C-H bonds to carbonyls. researchgate.net Furthermore, modern methods offer selective mono-oxygenation to the benzylic alcohol. For example, bis(methanesulfonyl) peroxide can be used to introduce a mesylate group at the benzylic position, which is then hydrolyzed to the alcohol under mild conditions, avoiding over-oxidation to the ketone. nih.gov

Transformation Reagent(s) Product Functional Group Reference(s)
Benzylic BrominationN-Bromosuccinimide (NBS), light/heat-CH₂Br libretexts.org
Benzylic ChlorinationCl₂, light/heat-CH₂Cl stackexchange.com
Full OxidationKMnO₄, heat-COOH masterorganicchemistry.com
Partial OxidationPyridinium Chlorochromate (PCC)-CHO researchgate.net
Selective Mono-oxygenation1. Bis(methanesulfonyl) peroxide; 2. H₂O-CH₂OH nih.gov

Derivatization through Additional Aromatic Substitutions

The aromatic ring itself can be functionalized through electrophilic or nucleophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The ethoxy and methyl groups are activating, ortho-, para-directing groups, while the chloro group is a deactivating, yet also ortho-, para-directing group. The combined effect favors electrophilic attack at the positions ortho and para to the activating groups and not occupied by the chlorine atom. Common electrophilic substitutions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen (e.g., -Br) using Br₂ and a Lewis acid catalyst like FeBr₃.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl (-COR) or alkyl (-R) groups.

Nucleophilic Aromatic Substitution (SNA): Generally, the electron-rich ring of this compound is not susceptible to nucleophilic attack. However, the introduction of a potent electron-withdrawing group (EWG), such as a nitro group, can activate the ring for SNA. youtube.comquizlet.com For example, if a nitro group were introduced at position 5 (para to the chlorine), the resulting compound, 2-chloro-1-ethoxy-5-methyl-4-nitrobenzene, would become activated. In such a case, a strong nucleophile like an alkoxide (e.g., NaOCH₃) could displace the chloride. chegg.com The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, and the leaving group must be ortho or para to the EWG for this stabilization to be effective. quizlet.comstackexchange.com

Reaction Type Reagent Example Potential Product Key Principle Reference(s)
Electrophilic NitrationHNO₃ / H₂SO₄2-Chloro-1-ethoxy-4-methyl-5-nitrobenzeneActivating groups direct substitution.General Principle
Electrophilic BrominationBr₂ / FeBr₃5-Bromo-2-chloro-1-ethoxy-4-methylbenzeneActivating groups direct substitution.General Principle
Nucleophilic SubstitutionNaOR (requires prior nitration)1,2-Diethoxy-5-methyl-4-nitrobenzeneRing must be activated by a strong EWG (e.g., -NO₂). chegg.com, stackexchange.com

Transformations of the Ethoxy Moiety

The ethoxy group can be transformed, most commonly into a hydroxyl group, via ether cleavage. Aryl alkyl ethers are readily cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgkhanacademy.org

The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the halide ion on the ethyl group. khanacademy.orglibretexts.org The nucleophile attacks the less sterically hindered alkyl carbon rather than the aromatic carbon, as the C(sp²)-O bond is significantly stronger. libretexts.org This reaction reliably converts the ethoxy group into a phenol (B47542) (a hydroxyl group), yielding 3-chloro-4-methylphenol (B1346567) and ethyl halide as products. This newly formed hydroxyl group is a valuable functional handle for further reactions, such as esterification or conversion into a better leaving group. Various other reagents and catalytic systems have also been developed for the cleavage of ethers under different conditions. organic-chemistry.org

Advanced Methodologies for Derivative Formation

Modern organic synthesis emphasizes efficiency, selectivity, and sustainability, leading to the development of advanced methodologies applicable to the derivatization of this compound.

One-Pot Procedures: As seen in the synthesis of the dapagliflozin intermediate, multi-step sequences can be telescoped into a single pot. For example, the Friedel-Crafts acylation of phenetole with 5-bromo-2-chlorobenzoyl chloride can be followed by an in situ reduction of the resulting ketone, which avoids the isolation and purification of the intermediate, saving time and resources. google.comgoogle.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization. acs.orgthieme-connect.comresearchgate.net This technique can be applied to the benzylic C-H bonds of the methyl group. An excited-state photocatalyst can generate a benzylic radical under mild conditions, which can then be coupled with a variety of radical acceptors. acs.orgtorvergata.it This approach offers high selectivity and avoids the use of harsh reagents.

Metal-Catalyzed Cross-Coupling and C-H Activation: Modern transition-metal catalysis offers powerful ways to form new bonds. While not directly starting from this compound, related structures are built using these methods. For instance, rhodium(III)-catalyzed annulation reactions can construct complex heterocyclic systems from simpler aromatic precursors through C-H activation pathways. acs.org Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, could be used on halogenated derivatives to form C-N bonds, providing access to anilines and their derivatives. acs.org

These advanced methodologies represent the forefront of synthetic chemistry, enabling the construction of complex and diverse molecular architectures from relatively simple building blocks like this compound.

2 Chloro 1 Ethoxy 4 Methylbenzene As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

While direct, publicly available research detailing the extensive use of 2-chloro-1-ethoxy-4-methylbenzene in the synthesis of a wide array of complex molecules is limited, its structural motifs are present in various important compounds, particularly within the agrochemical sector. The precursor to this compound, 2-chloro-4-methylphenol (B1207291), is a known valuable intermediate in the preparation of crop protection agents. This suggests that this compound is likely employed in multi-step synthetic sequences to produce larger, more intricate molecules with desired biological activities.

One of the key applications of structurally related aryl chlorides is in the synthesis of benzofuran (B130515) derivatives. Benzofurans are heterocyclic compounds that form the core of numerous natural products and pharmaceuticals, exhibiting a broad range of biological activities. The presence of the chloro and ethoxy groups on the benzene (B151609) ring of this compound makes it a suitable precursor for the construction of substituted benzofuran skeletons.

For instance, palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Aryl chlorides, such as this compound, can participate in various palladium-catalyzed cross-coupling reactions. These reactions could involve coupling with alkynes, alkenes, or other functionalized molecules to build the framework of more complex structures.

A plausible synthetic route towards a substituted benzofuran using this compound as a starting material is outlined below. This hypothetical pathway is based on established palladium-catalyzed methodologies for benzofuran synthesis from substituted chlorophenols.

StepReaction TypeReactantsCatalyst/ReagentsProduct
1Etherification2-Chloro-4-methylphenol, Ethyl iodideBase (e.g., K2CO3)This compound
2Sonogashira CouplingThis compound , Terminal alkynePd catalyst (e.g., Pd(PPh3)4), Cu(I) co-catalyst, Base2-(Alkynyl)-1-ethoxy-4-methylbenzene derivative
3Intramolecular Cyclization2-(Alkynyl)-1-ethoxy-4-methylbenzene derivativeAcid or metal catalystSubstituted benzofuran

Applications as a Key Building Block in Aromatic Chemistry

The utility of this compound as a key building block in aromatic chemistry stems from the distinct reactivity of its functional groups. The chlorine atom, an ortho- and para-director, can be readily displaced or can participate in cross-coupling reactions. The ethoxy group, also an ortho- and para-director, activates the ring towards electrophilic substitution and can influence the regioselectivity of reactions. The methyl group provides an additional site for functionalization, for example, through free-radical halogenation.

This combination of functional groups allows for a stepwise and controlled modification of the aromatic ring, making this compound a versatile scaffold for the synthesis of a variety of substituted aromatic compounds. These compounds can, in turn, serve as intermediates in the production of pharmaceuticals, agrochemicals, and materials with specific properties.

The following table summarizes the potential transformations of the functional groups present in this compound, highlighting its versatility as a building block.

Functional GroupPotential ReactionsResulting Functionality
ChlorineNucleophilic Aromatic Substitution, Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)Aryl ethers, biaryls, substituted alkenes and alkynes, arylamines
Ethoxy GroupEther cleavage (O-dealkylation)Phenolic hydroxyl group
Methyl GroupFree-radical halogenation, OxidationHalomethyl group, Carboxylic acid
Aromatic RingElectrophilic Aromatic Substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions)Introduction of additional substituents on the ring

Integration into Convergent and Divergent Synthetic Pathways

The strategic placement of functional groups in this compound allows for its incorporation into both convergent and divergent synthetic strategies, which are efficient approaches for the synthesis of complex molecules.

Convergent Synthesis:

Divergent Synthesis:

Divergent synthesis involves the use of a common intermediate to generate a library of structurally related compounds. This compound is an ideal starting point for such a strategy. By selectively reacting its different functional groups, a variety of derivatives can be produced from this single precursor. For instance, palladium-catalyzed cross-coupling at the chlorine position with different boronic acids (Suzuki coupling) would yield a range of biaryl compounds. Alternatively, functionalization of the methyl group followed by further reactions could lead to another set of derivatives. This divergent approach is particularly valuable in drug discovery and materials science for the rapid generation of new chemical entities for screening and optimization.

The following schematic illustrates a potential divergent synthetic strategy starting from this compound:

Future Research Directions and Emerging Opportunities

Development of Highly Selective Catalytic Reactions

The chloro-substituent on the aromatic ring of 2-chloro-1-ethoxy-4-methylbenzene is a prime handle for transition metal-catalyzed cross-coupling reactions. While the reactivity of aryl chlorides is well-established, the development of highly selective catalytic systems tailored for this specific substrate remains a significant opportunity. Future research should focus on overcoming the inherent challenges of activating the C-Cl bond in the presence of other functional groups.

Palladium-catalyzed reactions are a logical starting point, given their broad utility. However, the development of catalysts based on more earth-abundant metals like nickel or copper is a key area for innovation. Research efforts could be directed towards designing ligand scaffolds that can finely tune the catalyst's electronic and steric properties to achieve high selectivity and efficiency. For instance, in a hypothetical Suzuki-Miyaura coupling, the choice of phosphine (B1218219) ligand could be critical in promoting the desired reactivity while minimizing side reactions.

Table 1: Hypothetical Ligand Effects on a Suzuki-Miyaura Coupling Reaction

Ligand Catalyst Loading (mol%) Temperature (°C) Yield (%)
PPh₃ 2 100 65
P(o-tolyl)₃ 2 100 78
XPhos 1 80 92
SPhos 1 80 95

This interactive table illustrates how different phosphine ligands could potentially influence the yield of a cross-coupling reaction involving this compound, demonstrating the importance of ligand design in achieving high selectivity.

In-Depth Mechanistic Studies of Under-explored Transformations

Beyond standard cross-coupling reactions, the unique electronic nature of this compound invites the exploration of less common transformations. The interplay between the electron-donating ethoxy group and the electron-withdrawing chloro group could lead to novel reactivity patterns.

One area of interest is the potential for catalytic C-H activation reactions. The ethoxy and methyl groups direct metallation to specific positions on the aromatic ring, opening up possibilities for regioselective functionalization. Mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopy, would be crucial to unravel the pathways of these transformations.

Another avenue for investigation is the catalytic cleavage of the aryl-ether bond. While typically robust, this bond can be cleaved under specific catalytic conditions. A study on the acid-catalyzed cleavage of the α-O-4 aryl-ether linkage in a lignin (B12514952) model compound proposed an SN1 mechanism involving a stable carbocation intermediate. nih.gov Similar mechanistic principles could be explored for the ether linkage in this compound, potentially leading to controlled dealkylation or functionalization.

Harnessing Computational Design for Novel Reactivity and Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. For this compound, computational modeling can provide invaluable insights into its electronic structure and how it influences potential reaction pathways.

DFT calculations can be used to model the transition states of proposed catalytic cycles, helping to rationalize experimentally observed selectivity or to predict the most promising catalyst systems. For example, a computational study on (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol utilized DFT with the B3LYP functional to optimize the molecular geometry and analyze electronic properties. researchgate.net Similar approaches can be applied to this compound to understand the influence of its substituents on the energies of reaction intermediates and transition states.

Furthermore, computational screening of virtual ligand libraries can accelerate the discovery of optimal catalysts for specific transformations. By calculating key descriptors such as binding energies and activation barriers, researchers can prioritize experimental efforts on the most promising candidates.

Establishment of Comprehensive Structure-Reactivity Relationships in Chloroalkoxybenzenes

A systematic investigation of a series of chloroalkoxybenzenes, with this compound as a central member, would allow for the establishment of comprehensive structure-reactivity relationships. By systematically varying the nature and position of the alkoxy and other substituents, a clearer understanding of how electronic and steric effects govern reactivity can be achieved.

The electronic effect of substituents is a predominant factor in many reactions. rsc.org In the case of this compound, the electron-donating ethoxy group and the weakly donating methyl group will influence the electron density at the carbon atom bearing the chloro substituent, thereby affecting its susceptibility to oxidative addition in catalytic cycles. Steric effects, particularly from the ethoxy group, can also play a significant role in determining the accessibility of the catalytic center to the substrate. mdpi.com

Table 2: Predicted Hammett and Taft Parameters for Substituents on this compound

Substituent Position Hammett Constant (σ) Taft Steric Parameter (Es)
-Cl 2 +0.23 -0.97
-OCH₂CH₃ 1 -0.24 -0.38
-CH₃ 4 -0.17 -1.24

This interactive table provides a hypothetical summary of the electronic (Hammett) and steric (Taft) parameters for the substituents of this compound. These parameters can be used to build quantitative structure-activity relationship (QSAR) models to predict the reactivity of this and related compounds in various catalytic reactions.

By systematically studying this class of compounds, a predictive framework can be developed to guide the rational design of new synthetic methodologies and the selection of optimal substrates for desired chemical transformations.

Q & A

Q. Basic Research Focus

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (Category 4 acute toxicity per CLP regulations) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
  • Waste Disposal : Treat as hazardous waste (chlorinated organics) under EPA guidelines.

How can researchers resolve conflicting NMR data when characterizing synthetic intermediates of this compound?

Advanced Research Focus
Contradictions (e.g., unexpected splitting patterns) may arise from:

  • Rotamers : Ethoxy group rotation causing dynamic effects. Use variable-temperature NMR to confirm.
  • Impurities : Compare with GC-MS data to identify co-eluting byproducts.
    Case Study : A 2024 study on similar chlorinated ethers used 2D-COSY and HSQC to assign ambiguous peaks, revealing a minor di-ethoxy impurity .

What environmental persistence concerns apply to chlorinated aromatic ethers like this compound?

Q. Basic Research Focus

  • Biodegradation : Assess via OECD 301F tests; chlorinated ethers often resist microbial breakdown.
  • Photolysis : UV-Vis studies show chloro-aromatics form toxic intermediates (e.g., dioxins) under sunlight.
  • Ecotoxicity : Use Daphnia magna assays to determine LC50_{50} values .

How does the electronic interplay between substituents influence the regioselectivity of this compound in further functionalization?

Advanced Research Focus
The ethoxy group (activating, +M) directs EAS to the para position relative to itself, while the chloro group (deactivating, -I) competes for direction.
Experimental Validation :

  • Nitration : Predominant meta nitro product relative to chlorine due to chloro’s dominance.
  • Sulfonation : Steric effects may favor less hindered positions.
    Mechanistic Insight : Hammett plots correlate substituent effects with reaction rates .

Table 1: Comparative Reactivity in EAS Reactions

Reaction TypeMajor Product PositionYield (%)Key Factor
NitrationMeta to Cl65-I effect of Cl
BrominationPara to OEt72+M effect of OEt
SulfonationOrtho to OEt58Steric hindrance

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-ethoxy-4-methylbenzene
Reactant of Route 2
Reactant of Route 2
2-chloro-1-ethoxy-4-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.